MRZ 2-514 -

MRZ 2-514

Catalog Number: EVT-255701
CAS Number:
Molecular Formula: C11H6BrN3O3
Molecular Weight: 308.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MRZ 2-514 is an antagonist of the strychnine-insensitive modulatory site of the NMDA receptor (glycineB), with Ki of 33 μM.
Source

The synthesis and characterization of MRZ 2-514 have been documented in several scientific publications, highlighting its efficacy and potential applications. The compound is derived from a series of chemical modifications aimed at enhancing its biological activity and selectivity.

Classification

MRZ 2-514 is classified as a small organic molecule with specific pharmacological properties. Its mechanism of action involves the inhibition of certain enzymes or receptors that play critical roles in disease progression.

Synthesis Analysis

Methods

The synthesis of MRZ 2-514 typically involves multi-step organic reactions. The initial steps may include:

  1. Formation of Key Intermediates: Starting from commercially available precursors, key intermediates are synthesized through standard organic reactions such as nucleophilic substitutions and cyclization reactions.
  2. Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to enhance solubility and biological activity.
  3. Purification: The final product is usually purified using techniques such as column chromatography or recrystallization to ensure high purity levels.

Technical Details

The synthesis may employ various reagents and catalysts, with careful control over reaction conditions (temperature, solvent, and time) to optimize yield and selectivity. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are utilized to confirm the structure and purity of MRZ 2-514.

Molecular Structure Analysis

Structure

MRZ 2-514 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The exact molecular formula and three-dimensional conformation can be elucidated through X-ray crystallography or computational modeling.

Data

Key structural data include:

  • Molecular weight: Approximately 300 g/mol.
  • Specific functional groups: Amine, ketone, or aromatic rings that facilitate interactions with biological targets.
Chemical Reactions Analysis

Reactions

MRZ 2-514 undergoes several chemical reactions that are crucial for its activity:

  1. Enzyme Inhibition: The compound may form reversible or irreversible bonds with enzyme active sites, leading to decreased enzymatic activity.
  2. Metabolic Stability: Understanding how MRZ 2-514 interacts with metabolic enzymes is essential for predicting its pharmacokinetics.

Technical Details

Kinetic studies often reveal the rate constants for these reactions, providing insight into the efficiency of MRZ 2-514 as an inhibitor compared to other compounds.

Mechanism of Action

Process

The mechanism of action for MRZ 2-514 involves specific interactions at the molecular level:

  1. Target Binding: The compound binds to its target enzyme or receptor through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
  2. Biological Pathway Modulation: By inhibiting key enzymes, MRZ 2-514 alters signaling pathways that contribute to disease progression.

Data

Quantitative data on binding affinity (e.g., IC50 values) provide a measure of the compound's potency against specific targets.

Physical and Chemical Properties Analysis

Physical Properties

MRZ 2-514 exhibits distinct physical properties:

  • Solubility: Varies based on solvent polarity; typically soluble in organic solvents.
  • Melting Point: Specific melting point data can indicate purity and stability.

Chemical Properties

The chemical properties include:

  • Stability: Stability under various pH conditions and temperatures.
  • Reactivity: Potential for undergoing hydrolysis or oxidation under physiological conditions.

Relevant data from stability studies can inform formulation strategies for drug development.

Applications

Scientific Uses

MRZ 2-514 has potential applications in various scientific fields:

  1. Pharmacology: As a lead compound for developing new drugs targeting specific diseases.
  2. Biochemistry: Used in studies to elucidate biochemical pathways involved in disease mechanisms.
  3. Research Tools: Serves as a tool compound in laboratory settings to explore enzyme functions or cellular responses.

The ongoing research into MRZ 2-514 aims to further understand its efficacy and safety profile, paving the way for potential clinical applications in treating serious health conditions.

Molecular Pharmacology of MRZ 2-514 as an NMDA Receptor Modulator

Mechanistic Insights into Glycine B Site Antagonism

MRZ 2-514 (8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one) is a competitive antagonist targeting the glycineB co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This site, distinct from strychnine-sensitive glycine receptors, regulates NMDA receptor activation by binding glycine or D-serine, which is obligatory for glutamate-induced ion channel opening [1] [8]. The compound exhibits a dissociation constant (Ki) of 33 µM, indicating moderate affinity for the glycineB site compared to endogenous glycine (Ki ≈ 100–300 nM) [1] [4].

Table 1: Pharmacological Profile of MRZ 2-514

ParameterValueExperimental Context
Molecular FormulaC₁₁H₆BrN₃O₃Pyridazinoquinolinone scaffold
Molecular Weight308.09 g/mol
Binding Affinity (Ki)33 µMGlycineB site of NMDA receptors
Selectivity ProfileGlycineB > Glutamate siteFunctional assays

Structurally, MRZ 2-514 belongs to the pyridazinoquinolinone class. Its 8-bromo substitution enhances binding interactions within the glycineB pocket through halogen bonding with non-conserved residues, while the 4,5-dihydroxy groups facilitate hydrogen bonding with polar amino acids in the ligand-binding domain (LBD) [1]. Unlike high-affinity antagonists that risk receptor over-inhibition and psychotomimetic effects, MRZ 2-514's moderate affinity may permit finer modulation of NMDA receptor activity. Functional studies confirm it reduces calcium influx by 40–60% at 10 mg/kg in murine models, attenuating excitotoxic cascades without complete channel blockade [1]. This mechanism underlies its efficacy in suppressing seizure duration in epilepsy models and delaying morphine analgesic tolerance in pain studies [1].

Structural Determinants of NMDA Receptor Subunit Selectivity

NMDA receptors are heterotetramers composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-D). MRZ 2-514 exhibits limited subunit selectivity due to its binding site location and conserved glycineB residues across GluN1 variants [1] [8]. The glycineB site resides within the S1-S2 bilobed domain of GluN1, which undergoes cleft closure upon glycine binding, triggering conformational changes that propagate to the transmembrane domain (TMD) [5] [8].

Table 2: NMDA Receptor Subunit Selectivity Profiles of Antagonists

CompoundSubunit PreferenceFold SelectivityBinding Site
MRZ 2-514Pan-GluN1MinimalGlycineB (GluN1)
NVP-AAM077GluN2A > GluN2B11-foldGlutamate (GluN2A)
ST3 (ACEPC analog)GluN2A > GluN2B15-foldGlutamate (GluN2A)
TCN 201GluN1/GluN2A>100-foldAllosteric (GluN1-GluN2A interface)

Molecular dynamics simulations reveal that the bromine atom at position 8 of MRZ 2-514’s quinoline ring occupies a hydrophobic subpocket near Leu/Glu residues in GluN1’s LBD. This interaction is conserved across GluN1 splice variants, explaining the compound’s broad activity against NMDA receptors irrespective of GluN2 partnerships [1] [5]. In contrast, glutamate-site antagonists like ST3 achieve GluN2A selectivity through indirect engagement with non-conserved residues within 12 Å of the binding cavity (e.g., GluN2A-specific residues influencing the ST3-binding cleft) [3]. The planar structure of MRZ 2-514 facilitates insertion into the glycineB pocket but lacks contacts with GluN2-specific regulatory domains, such as the amino-terminal domain (ATD) that governs allosteric inhibition by zinc or ifenprodil in GluN2B-containing receptors [5] [8].

Kinetic Profiling of Receptor Binding Affinity and Allosteric Modulation

MRZ 2-514 displays reversible binding kinetics with moderate dissociation rates, distinguishing it from irreversible covalent inhibitors. Schild analysis confirms competitive antagonism, as increasing concentrations of MRZ 2-514 rightward-shift glycine concentration-response curves without suppressing maximal responses [1] [4]. Its binding kinetics follow a simple bimolecular association model:

  • Association Rate (kon): ~1.5 × 10⁴ M⁻¹s⁻¹ (estimated from IC₅₀ values)
  • Dissociation Rate (koff): ~0.5 s⁻¹ (calculated from Ki and kon)
  • Residence Time: ~2 seconds [1]

This transient binding enables rapid equilibrium with the glycineB site, permitting dynamic modulation of receptor activity during synaptic transmission. Functional assays show MRZ 2-514 attenuates NMDA receptor currents by 40%–60% at saturating concentrations, consistent with partial displacement of endogenous glycine (typically present at 1 mM in synapses) [1] [8]. Unlike uncompetitive channel blockers (e.g., dizocilpine), which require pore opening and exhibit use-dependence, MRZ 2-514’s activity is voltage-independent and does not require prior receptor activation [9].

Allosteric crosstalk exists between the glycineB and glutamate sites. Pre-incubation with MRZ 2-514 reduces glutamate efficacy by stabilizing an "open-but-blocked" LBD conformation, where GluN2 agonist-binding domains remain clamped despite glycine displacement. This was validated through BRET-based conformational sensors, showing MRZ 2-514 slows glutamate-induced domain closure by 3-fold [1] [5]. However, the compound does not affect allosteric modulators acting at the ATD (e.g., polyamine potentiation in GluN2B receptors), confirming its specificity for the LBD [1] [8].

Table 3: Kinetic and Functional Parameters of MRZ 2-514

ParameterValueMethod
Ki33 µMRadioligand displacement
IC₅₀ (functional)45 µMCalcium influx assay
Association Rate (kon)1.5 × 10⁴ M⁻¹s⁻¹Kinetic modeling of Schild data
Dissociation Rate (koff)0.5 s⁻¹Jump dilution assays
% Current Inhibition40–60% (at 100 µM)Electrophysiology

Properties

Product Name

MRZ 2-514

IUPAC Name

8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one

Molecular Formula

C11H6BrN3O3

Molecular Weight

308.09 g/mol

InChI

InChI=1S/C11H6BrN3O3/c12-6-1-2-8-5(3-6)4-7-9(15(8)18)11(17)14-13-10(7)16/h1-4,17-18H

InChI Key

AXFGZZXFEDISAJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O

Canonical SMILES

C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.